

commercial availability of 3-Bromo-2-chloro-6-methoxypyridine

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Compound of Interest

Compound Name: 3-Bromo-2-chloro-6-methoxypyridine

Cat. No.: B1522339

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An In-depth Technical Guide to **3-Bromo-2-chloro-6-methoxypyridine**: Commercial Availability, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-2-chloro-6-methoxypyridine** (CAS No. 777931-67-6), a key halogenated pyridine intermediate essential for advanced organic synthesis. The strategic placement of bromo, chloro, and methoxy functionalities on the pyridine scaffold makes it a highly versatile building block in medicinal chemistry and agrochemical research. This document details its commercial availability, provides a field-proven synthesis protocol with full characterization data, explores its application in palladium-catalyzed cross-coupling reactions, and outlines critical safety and handling procedures. The guide is designed to equip researchers and development professionals with the technical insights required to effectively source, synthesize, and utilize this valuable compound in their discovery pipelines.

Chemical Identity and Physicochemical Properties

3-Bromo-2-chloro-6-methoxypyridine is a polysubstituted pyridine derivative. The pyridine ring is a foundational scaffold in numerous FDA-approved drugs, and its substitution pattern is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties.[\[1\]](#)[\[2\]](#) The presence of two distinct halogen atoms (bromine and chlorine) at ortho- and meta-

positions relative to the nitrogen atom, along with a methoxy group, offers a unique combination of electronic properties and reactivity for synthetic transformations.

The bromine atom, in particular, serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for constructing the complex carbon-carbon and carbon-heteroatom bonds prevalent in modern pharmaceuticals.[\[3\]](#)[\[4\]](#)

Table 1: Physicochemical Properties of **3-Bromo-2-chloro-6-methoxypyridine**

Property	Value	Source(s)
CAS Number	777931-67-6	[5] [6]
Molecular Formula	C ₆ H ₅ BrCINO	[5] [6]
Molecular Weight	222.47 g/mol	[5] [7]
IUPAC Name	3-bromo-2-chloro-6-methoxypyridine	
Appearance	Colorless Solid	[5] [8]
Melting Point	64–65 °C	[5] [8]
Storage	Room temperature or 2–8 °C, Inert atmosphere	[6]

Significance and Applications in Research and Development

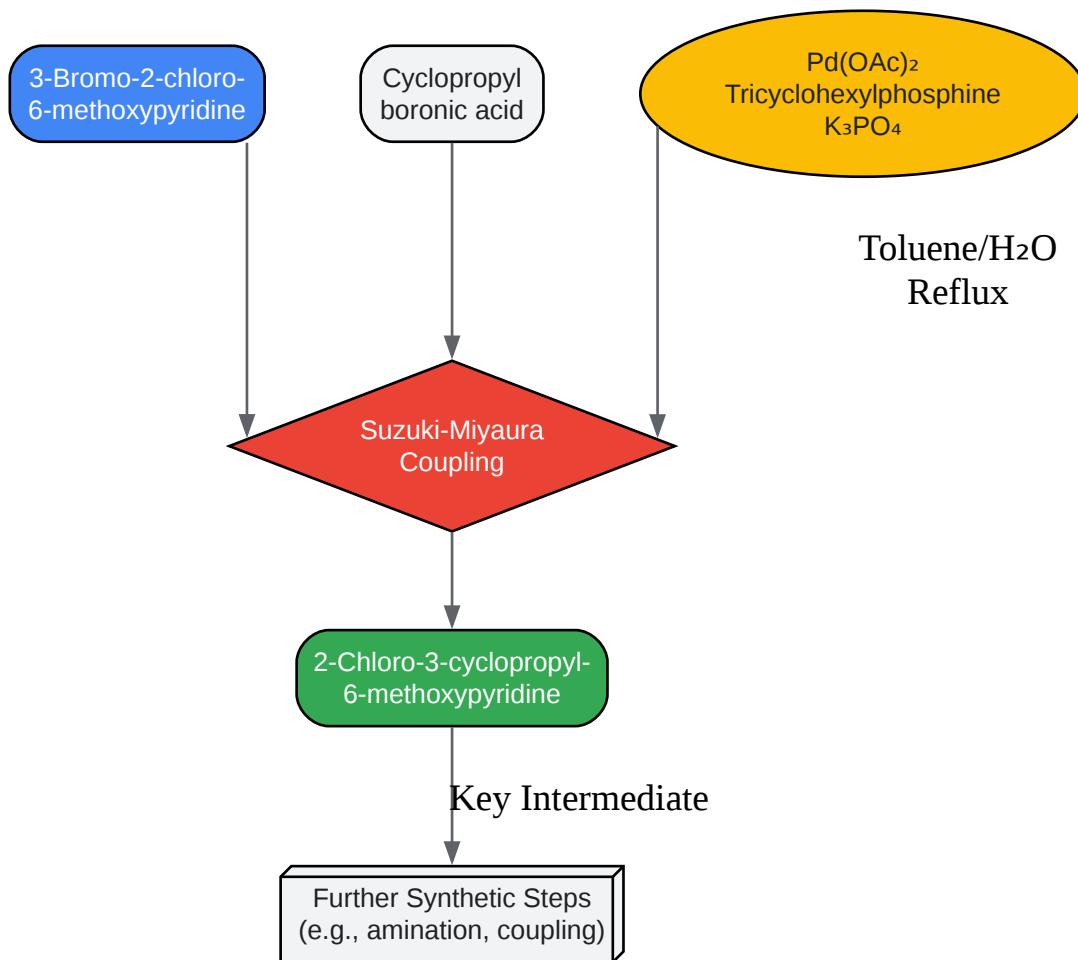
Halogenated pyridines are indispensable tools in drug discovery.[\[3\]](#)[\[9\]](#) **3-Bromo-2-chloro-6-methoxypyridine** serves as a quintessential example of a high-value intermediate, primarily utilized as a precursor in the synthesis of more complex molecular architectures. Its utility is demonstrated in numerous patents for the development of novel therapeutic agents.[\[10\]](#)[\[11\]](#)[\[12\]](#)

A primary application involves its use in Suzuki-Miyaura coupling reactions. The carbon-bromine bond at the 3-position can be selectively activated under palladium catalysis to form a new carbon-carbon bond with a boronic acid or ester, leaving the chloro and methoxy groups

untouched for potential subsequent modifications. This precise regioselectivity is a cornerstone of efficient and convergent synthetic strategies.

For instance, in the development of novel inhibitors of the menin-MLL interaction for cancer therapy, **3-Bromo-2-chloro-6-methoxypyridine** is used as a starting material to synthesize a key cyclopropyl-substituted pyridine intermediate.[10][11][12]

Below is a representative workflow illustrating this critical application.



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*Caption: Suzuki coupling of **3-Bromo-2-chloro-6-methoxypyridine**.*

Commercial Availability

3-Bromo-2-chloro-6-methoxypyridine is commercially available from a range of specialized chemical suppliers catering to the research and development sector. Procurement

considerations should include verification of purity (typically $\geq 98\%$), available quantities, and appropriate storage conditions to ensure material integrity.

Table 2: Selected Commercial Suppliers of **3-Bromo-2-chloro-6-methoxypyridine**

Supplier	Purity	Available Quantities	CAS Number
Sigma-Aldrich	$\geq 98\%$	Varies (distributor for Ambeed, Inc.)	777931-67-6
ChemScene	$>98\%$	100mg, 250mg, 500mg, 1g, 5g	777931-67-6
BLD Pharm	98%	1g, 5g, 25g	777931-67-6
CP Lab Chemicals	min 98%	10g	777931-67-6
Angene	98%	1g, 5g, 10g, 25g, 100g, 500g	777931-67-6

Note: Availability and quantities are subject to change. Researchers should consult directly with suppliers for current stock and lead times.

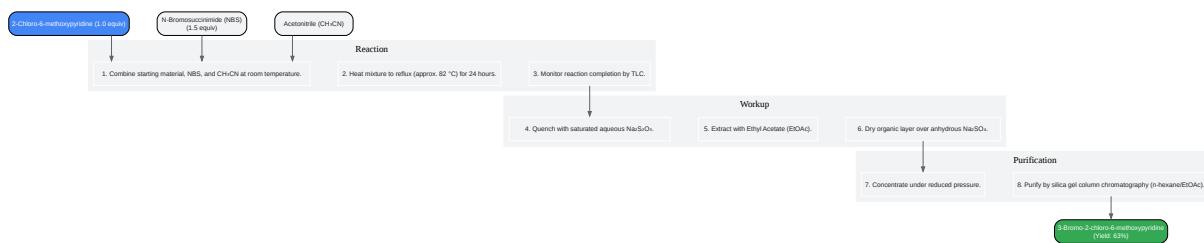
Synthesis and Characterization

While commercially available, an in-house synthesis of **3-Bromo-2-chloro-6-methoxypyridine** can be a cost-effective alternative for large-scale needs or to ensure a specific purity profile. A reliable and high-yield protocol has been published in the peer-reviewed literature as part of the total synthesis of Acromelic Acids A and B.[5][8] The synthesis starts from the readily available 2-chloro-6-methoxypyridine and proceeds via an electrophilic bromination.

Experimental Protocol: Synthesis of **3-Bromo-2-chloro-6-methoxypyridine**[5][9]

The causality for this experimental design is rooted in the electronic nature of the pyridine ring. The methoxy group at the 6-position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution. Bromination with N-Bromosuccinimide (NBS) occurs

regioselectively at the 3-position, which is para to the activating methoxy group, leading to the desired product in good yield.



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Caption: Workflow for the synthesis of 3-Bromo-2-chloro-6-methoxypyridine.

Characterization Data

The identity and purity of the synthesized compound must be validated. The following data are consistent with the successful synthesis of the target molecule.[5][8]

- $^1\text{H-NMR}$ (500 MHz, CDCl_3) δ : 7.72 (d, $J=8.50$ Hz, 1H), 6.58 (d, $J=8.50$ Hz, 1H), 3.92 (s, 3H).
- $^{13}\text{C-NMR}$ (125 MHz, CDCl_3) δ : 162.4, 147.3, 143.8, 110.9, 110.1, 54.3.
- HR-MS (ESI-TOF): Calculated for $\text{C}_6\text{H}_6\text{BrClNO} [(\text{M}+\text{H})^+]$ 221.9316. Found 221.9314.

Safety, Handling, and Storage

As with all halogenated organic compounds, **3-Bromo-2-chloro-6-methoxypyridine** must be handled with appropriate care in a laboratory setting. A thorough review of the Safety Data Sheet (SDS) from the supplier is mandatory before use.

Table 3: Hazard Identification and Recommended Personal Protective Equipment (PPE)

Hazard Class	GHS Pictogram	Hazard Statement(s)	Recommended PPE
Skin Irritation	GHS07	H315: Causes skin irritation.	Chemical-resistant gloves (e.g., Nitrile), Lab coat
Eye Irritation	GHS07	H319: Causes serious eye irritation.	Safety glasses with side-shields or goggles
Respiratory Irritation	GHS07	H335: May cause respiratory irritation.	Use only in a chemical fume hood

- **Handling:** Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably a certified chemical fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8 °C is recommended.

Conclusion

3-Bromo-2-chloro-6-methoxypyridine is a high-utility building block for chemical synthesis, offering multiple, differentially reactive sites for the construction of complex molecules. Its commercial availability from several reputable suppliers facilitates its direct use in research. Furthermore, the existence of a robust and well-documented synthesis protocol provides a reliable pathway for its preparation on a larger scale. A thorough understanding of its reactivity, handling requirements, and synthetic utility enables researchers to leverage this intermediate to accelerate innovation in drug discovery and other areas of chemical science.

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